N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through cyclodehydration reactions of diacylhydrazines or cyclization oxidative reactions of N-acylhydrazones.
Attachment of the 2-chlorophenyl group:
Formation of the oxalamide linkage: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the oxadiazole derivative with oxalyl chloride in the presence of a base.
Chemical Reactions Analysis
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxadiazole ring or the phenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent
Material Science: It is used in the development of new materials with specific properties, such as high-energy materials and polymers.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . It may also interact with receptors on cell surfaces, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can be compared with other oxadiazole derivatives, such as:
Raltegravir: An antiretroviral drug containing a 1,3,4-oxadiazole ring.
Zibotentan: An anticancer agent with a similar oxadiazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalamide linkage, which may confer distinct biological activities and properties .
Biological Activity
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylase (HDAC) and its antiproliferative properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The oxalamide structure contributes to its interaction with biological targets, enhancing its potential therapeutic applications.
1. Inhibition of Histone Deacetylase (HDAC)
Research indicates that derivatives of 1,3,4-oxadiazole, including the compound , exhibit significant HDAC inhibitory activity. HDACs are critical in regulating gene expression and are implicated in various cancers. The inhibition of HDAC6 has been specifically noted, suggesting a pathway through which the compound may exert anticancer effects .
2. Antiproliferative Activity
A study exploring a library of oxadiazole derivatives demonstrated that several compounds exhibited cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. Molecular docking studies supported these findings by illustrating the binding interactions between the compounds and the enzyme .
Case Study 1: Anticancer Activity
In a comparative study of various oxadiazole derivatives, this compound was evaluated for its antiproliferative effects. The results indicated that this compound significantly reduced cell viability in both HCT-116 and HeLa cells in a dose-dependent manner. The IC50 values were determined through MTT assays, highlighting its potential as a chemotherapeutic agent.
Cell Line | IC50 Value (μM) |
---|---|
HCT-116 | 12.5 |
HeLa | 15.0 |
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound's antiproliferative effects were mediated through apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analyses confirmed these findings by showing an increase in sub-G1 populations indicative of apoptotic cells following treatment with the compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Oxadiazole Moiety : Contributes to biological interactions through hydrogen bonding and π-stacking with target proteins.
The presence of electron-withdrawing groups on the phenyl ring has been shown to modulate activity levels significantly.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-7-16-17-10(20-7)6-14-11(18)12(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAHIRFSVJBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.